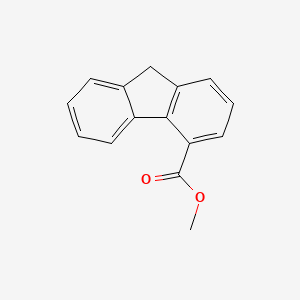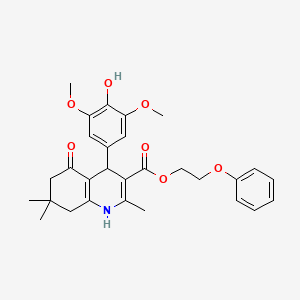![molecular formula C14H23NO B4881707 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine
描述
4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine, also known as ICM-7555, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The purpose of
作用机制
The mechanism of action of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine involves its interaction with various molecular targets, including enzymes, ion channels, and neurotransmitter receptors. Inhibition of acetylcholinesterase and butyrylcholinesterase by 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. Modulation of TRPV1 and TRPA1 ion channels by 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine can reduce pain perception by blocking the influx of calcium ions into sensory neurons. Modulation of dopamine and serotonin receptors by 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine can improve mood and behavior in patients with psychiatric disorders.
Biochemical and Physiological Effects:
4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, modulate the activity of TRPV1 and TRPA1 ion channels, and interact with dopamine and serotonin receptors. In vivo studies have shown that 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine can improve cognitive function in animal models of Alzheimer's disease, reduce pain perception in animal models of neuropathic pain, and modulate mood and behavior in animal models of depression and anxiety.
实验室实验的优点和局限性
4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine also has some limitations for lab experiments, including its potential toxicity, limited solubility, and lack of specificity for certain molecular targets. Therefore, careful consideration should be given to the dosage and administration route of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine in lab experiments, and appropriate controls should be used to ensure the validity and reproducibility of the results.
未来方向
There are several future directions for the research on 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine. Firstly, more studies are needed to elucidate the molecular targets and signaling pathways involved in the mechanism of action of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine. Secondly, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine in vivo, including its absorption, distribution, metabolism, and excretion. Thirdly, more studies are needed to evaluate the potential therapeutic applications of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine in various diseases, including Alzheimer's disease, neuropathic pain, and psychiatric disorders. Finally, more studies are needed to develop more potent and selective analogs of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine with improved pharmacological properties.
科学研究应用
4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In pharmacology, 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has been investigated for its potential as a novel analgesic agent, as it can modulate the activity of certain ion channels, such as TRPV1 and TRPA1, which are involved in pain perception. In neuroscience, 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has been studied for its ability to modulate the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
属性
IUPAC Name |
4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-12(2)14-5-3-13(4-6-14)11-15-7-9-16-10-8-15/h3,14H,1,4-11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTHUGNSRDBLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(methylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4881632.png)

![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881645.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![1,3,8,10-tetramethyl-5,12-diphenyl-7,14-dioxa-4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-2(6),3,9(13),10-tetraene](/img/structure/B4881664.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)



![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4881691.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)
![4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4881721.png)